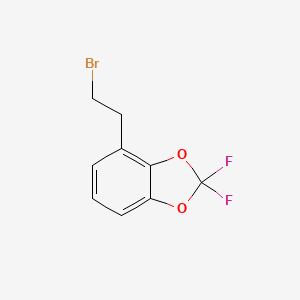

4-(2-bromoethyl)-2,2-difluoro-2H-1,3-benzodioxole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromoethyl)-2,2-difluoro-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c10-5-4-6-2-1-3-7-8(6)14-9(11,12)13-7/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEQNJYUQHXXBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(O2)(F)F)CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531508-36-8 | |

| Record name | 4-(2-bromoethyl)-2,2-difluoro-1,3-dioxaindane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2 Bromoethyl 2,2 Difluoro 2h 1,3 Benzodioxole and Its Precursors

Retrosynthetic Analysis and Key Disconnections Leading to the Benzodioxole Core and Side Chain

A retrosynthetic analysis of the target molecule, 4-(2-bromoethyl)-2,2-difluoro-2H-1,3-benzodioxole, reveals two primary disconnections. The first disconnection is at the C-Br bond of the bromoethyl side chain, leading back to a 4-(2-hydroxyethyl) or a 4-ethyl precursor. The second key disconnection breaks the C-C bond between the benzene (B151609) ring and the ethyl side chain, suggesting an electrophilic aromatic substitution reaction, such as Friedel-Crafts acylation or a Vilsmeier-Haack reaction, to introduce a two-carbon unit or a precursor functional group. This points to a 4-acetyl or 4-formyl-2,2-difluoro-1,3-benzodioxole intermediate. Further disconnection of the 2,2-difluoro-1,3-benzodioxole (B44384) ring system itself leads back to a catechol derivative and a source for the difluoromethylene bridge.

This strategic breakdown of the molecule into simpler, more readily available starting materials forms the basis for the synthetic methodologies discussed in the following sections.

Synthesis of the 2,2-Difluoro-1,3-benzodioxole Ring System

A common and effective method for synthesizing the 2,2-difluoro-1,3-benzodioxole ring involves the fluorination of a 2,2-dihalo-1,3-benzodioxole precursor, most notably 2,2-dichloro-1,3-benzodioxole (B1313652). cambridge.orggoogle.com This precursor can be prepared by reacting 1,3-benzodioxole (B145889) with chlorine in the presence of a radical initiator. google.com The subsequent chlorine-fluorine exchange is a key transformation.

One patented process describes the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride (B91410) (KF) to yield 2,2-difluoro-1,3-benzodioxole. google.com To enhance the efficiency of this reaction, a catalyst such as potassium hydrogen fluoride (KHF2), sodium hydrogen fluoride, or cesium hydrogen fluoride can be employed. google.com The reaction is typically carried out at elevated temperatures, for instance between 100°C and 200°C, to ensure a sufficient reaction rate while minimizing degradation of the reactants. google.com In a specific example, heating 2,2-dichloro-1,3-benzodioxole with anhydrous potassium fluoride at 140°C resulted in a 100% conversion to the desired difluoro product after 8 hours, with an isolated yield of 83%. google.com

| Precursor | Reagents | Catalyst | Temperature | Yield | Reference |

| 2,2-dichloro-1,3-benzodioxole | Potassium Fluoride (KF) | Potassium Hydrogen Fluoride (KHF2) | 140°C | 83% | google.com |

An alternative approach involves the use of liquid hydrogen fluoride at lower temperatures, typically between -10°C and 0°C, to achieve the chlorine-fluorine exchange. google.com

The timing of the introduction of substituents onto the aromatic ring is a crucial strategic consideration. Functionalization can occur either before the formation of the dioxole ring or after its construction.

If functionalization precedes dioxole formation, a substituted catechol, such as 4-substituted pyrogallol (B1678534), can be used as the starting material. For instance, 4-hydroxy-2,2-dimethyl-1,3-benzodioxole can be synthesized from pyrogallol and 2,2-dimethoxypropane. While this example illustrates the principle with a dimethyl acetal, a similar approach could be envisioned with a difluoro precursor.

More commonly, functionalization is performed after the stable 2,2-difluoro-1,3-benzodioxole ring has been established. This allows for a wider range of reactions to be employed on a robust substrate. Electrophilic aromatic substitution reactions are particularly useful for this purpose.

Introduction of the Bromoethyl Moiety

With the 2,2-difluoro-1,3-benzodioxole core in hand, the next phase of the synthesis focuses on the introduction and modification of the side chain at the 4-position to ultimately yield the bromoethyl group.

One potential pathway to the target compound involves the introduction of an ethyl group at the 4-position, followed by a selective bromination at the benzylic position. This can be achieved through a two-step process starting with a Friedel-Crafts acylation to introduce an acetyl group, which is then reduced to an ethyl group. The subsequent benzylic bromination can be accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as AIBN (2,2'-azobisisobutyronitrile), and often under irradiation with light. researchgate.net While this method is well-established for many aromatic compounds, its application to 4-ethyl-2,2-difluoro-1,3-benzodioxole would require specific optimization. It is important to note that the presence of electron-donating groups on the aromatic ring can sometimes lead to competitive electrophilic aromatic bromination with NBS. researchgate.net

An alternative to direct benzylic bromination is the conversion of a precursor alcohol to the corresponding bromide. This would involve the initial synthesis of 4-(2-hydroxyethyl)-2,2-difluoro-1,3-benzodioxole. This alcohol could then be converted to the desired bromoethyl derivative using standard brominating agents such as phosphorus tribromide (PBr3) or thionyl bromide (SOBr2). Another mild and efficient method for converting alcohols to alkyl bromides involves the use of triphenylphosphine (B44618) and a bromine source like carbon tetrabromide (CBr4) or N-bromosuccinimide. researchgate.net

| Precursor | Reagents | Product | Reference |

| 4-ethyl-2,2-difluoro-1,3-benzodioxole | N-Bromosuccinimide (NBS), AIBN | 4-(1-bromoethyl)-2,2-difluoro-1,3-benzodioxole | researchgate.net |

| 4-(2-hydroxyethyl)-2,2-difluoro-1,3-benzodioxole | Phosphorus tribromide (PBr3) | 4-(2-bromoethyl)-2,2-difluoro-1,3-benzodioxole | researchgate.net |

While direct bromination of the ethyl side chain is a plausible route, introducing bromine onto the aromatic ring itself via electrophilic aromatic substitution is also a well-documented process for benzodioxole systems. The commercially available compound 4-bromo-2,2-difluoro-1,3-benzodioxole (B139386) serves as evidence for the feasibility of such a transformation. researchgate.net However, this would not directly lead to the desired 4-(2-bromoethyl) structure. Instead, electrophilic aromatic substitution is more strategically employed to introduce a functional group that can be elaborated into the bromoethyl side chain.

A key method for this is the Friedel-Crafts acylation . This reaction introduces an acetyl group onto the aromatic ring using an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). organic-chemistry.orgmasterorganicchemistry.com The resulting 4-acetyl-2,2-difluoro-1,3-benzodioxole (B145606) is a valuable intermediate. The ketone can then be reduced to an alcohol (4-(1-hydroxyethyl)-2,2-difluoro-1,3-benzodioxole) using a reducing agent like sodium borohydride, followed by conversion of the alcohol to a bromide. Alternatively, the acetyl group can be reduced completely to an ethyl group via methods like the Wolff-Kishner or Clemmensen reduction, which can then undergo radical bromination as described in the previous section.

Another relevant electrophilic substitution is the Vilsmeier-Haack reaction , which introduces a formyl group (-CHO) onto electron-rich aromatic rings using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl3). cambridge.orgyoutube.comchemistrysteps.comwikipedia.org This would yield 4-formyl-2,2-difluoro-1,3-benzodioxole. This aldehyde can then be converted to the 2-bromoethyl side chain through a series of steps, for example, a Wittig reaction to introduce a two-carbon unit, followed by reduction and bromination.

| Reaction | Reagents | Intermediate Product | Reference |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | 4-acetyl-2,2-difluoro-1,3-benzodioxole | organic-chemistry.orgmasterorganicchemistry.com |

| Vilsmeier-Haack Reaction | DMF, POCl3 | 4-formyl-2,2-difluoro-1,3-benzodioxole | cambridge.orgyoutube.comchemistrysteps.comwikipedia.org |

Multi-step Chain Elongation and Bromination Strategies

A logical and controllable synthetic route to this compound can be designed starting from the commercially available precursor, 4-bromo-2,2-difluoro-1,3-benzodioxole. sigmaaldrich.comsigmaaldrich.comfishersci.cascbt.com This multi-step approach focuses on first installing a two-carbon chain at the 4-position of the benzodioxole ring via a cross-coupling reaction, followed by functional group transformations to yield the desired bromoethyl moiety.

The key steps in this proposed pathway are:

Palladium-Catalyzed Cross-Coupling: The synthesis begins with a Suzuki or Stille cross-coupling reaction. The starting material, 4-bromo-2,2-difluoro-1,3-benzodioxole, is reacted with a vinylating agent, such as vinylboronic acid pinacol (B44631) ester, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. This reaction selectively replaces the bromine atom with a vinyl group, yielding the intermediate 4-vinyl-2,2-difluoro-1,3-benzodioxole.

Hydroboration-Oxidation: The vinyl intermediate undergoes hydroboration-oxidation. wikipedia.orgmasterorganicchemistry.com This two-step process first involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or the bulkier 9-borabicyclo[3.3.1]nonane (9-BBN) for enhanced selectivity, across the double bond. d-nb.info This reaction proceeds with anti-Markovnikov regioselectivity, meaning the boron atom attaches to the terminal carbon of the vinyl group. chemistrytalk.org Subsequent oxidation of the resulting organoborane with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH) replaces the boron atom with a hydroxyl group. libretexts.org This selectively produces the primary alcohol, 4-(2-hydroxyethyl)-2,2-difluoro-2H-1,3-benzodioxole.

Bromination of the Primary Alcohol: The final step is the conversion of the terminal hydroxyl group into a bromine atom. This can be achieved using various standard brominating agents. Common reagents for this transformation include phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), a process known as the Appel reaction. This substitution reaction yields the target compound, this compound.

This synthetic sequence is advantageous due to the high degree of control and selectivity offered at each step, particularly the regioselective hydroboration-oxidation which ensures the formation of the desired primary alcohol necessary for the final bromination.

| Step | Reaction Type | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Suzuki Coupling | 4-bromo-2,2-difluoro-1,3-benzodioxole | Vinylboronic acid pinacol ester, Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 4-vinyl-2,2-difluoro-1,3-benzodioxole |

| 2 | Hydroboration-Oxidation | 4-vinyl-2,2-difluoro-1,3-benzodioxole | 1) BH₃·THF or 9-BBN 2) H₂O₂, NaOH | 4-(2-hydroxyethyl)-2,2-difluoro-2H-1,3-benzodioxole |

| 3 | Appel Reaction (Bromination) | 4-(2-hydroxyethyl)-2,2-difluoro-2H-1,3-benzodioxole | CBr₄, PPh₃ | This compound |

Comparative Analysis of Synthetic Efficiency, Selectivity, and Green Chemistry Principles in Synthetic Routes

Route 1: Post-Formation Side Chain Elongation This is the pathway detailed in section 2.3.3, starting from 4-bromo-2,2-difluoro-1,3-benzodioxole.

Selectivity: This route offers excellent regioselectivity. The starting material precisely defines the point of functionalization at the 4-position. The anti-Markovnikov hydroboration-oxidation specifically yields the terminal alcohol, preventing the formation of isomeric products. wikipedia.org

Green Chemistry Principles: This route has several drawbacks from a green chemistry perspective.

Atom Economy: Palladium-catalyzed cross-coupling reactions and the Appel reaction generate stoichiometric amounts of byproducts (e.g., boronic acid waste, triphenylphosphine oxide), leading to poor atom economy. sciencehistory.org

Reagents and Catalysts: The use of a heavy metal catalyst (palladium) is a concern due to its cost and toxicity. Brominating agents like PBr₃ are corrosive and hazardous.

Solvents: These reactions typically employ organic solvents like THF, toluene (B28343), or dichloromethane, which are often volatile and pose environmental risks.

Route 2: Pre-Formation of Side Chain (Hypothetical) This alternative approach begins with a catechol derivative that already possesses the required two-carbon side chain, such as 4-(2-hydroxyethyl)benzene-1,2-diol.

Ring Formation: The synthesis would involve the reaction of 4-(2-hydroxyethyl)benzene-1,2-diol with a difluorocarbene source to form the 2,2-difluoro-1,3-benzodioxole ring. This can be achieved by reacting the catechol with reagents like dibromodifluoromethane (B1204443) or by using 2,2-dichloro-1,3-benzodioxole as an intermediate followed by a fluorine-exchange reaction. google.com This step would directly produce 4-(2-hydroxyethyl)-2,2-difluoro-2H-1,3-benzodioxole.

Bromination: The resulting alcohol would then be brominated using one of the methods described previously (e.g., PBr₃ or CBr₄/PPh₃) to give the final product.

Efficiency: This route is potentially shorter, involving only two main steps. However, the formation of the difluorobenzodioxole ring can be challenging and may require harsh conditions or specialized reagents, potentially leading to lower yields. google.com

Selectivity: The regiochemistry is perfectly controlled as the side chain is present on the starting catechol.

Green Chemistry Principles:

Atom Economy: This route could offer better atom economy by avoiding the byproducts of cross-coupling reactions. The primary waste would come from the bromination step.

Reagents and Catalysts: This approach avoids the use of palladium catalysts. However, the reagents for difluorocyclization can be hazardous. For instance, processes may involve corrosive reagents like hydrogen fluoride or high temperatures. google.com

Convergence: The synthesis is more convergent, building the core structure onto a readily available fragment, which is often a principle of efficient synthesis.

| Parameter | Route 1: Post-Formation Elongation | Route 2: Pre-Formation of Side Chain |

|---|---|---|

| Number of Steps | 3 (from bromo-precursor) | 2 (from catechol precursor) |

| Overall Efficiency | Potentially moderate; dependent on three successive yields. | Potentially higher if ring formation is efficient; risk of low yield in key step. |

| Selectivity | High; regiochemistry is well-controlled at each step. | Excellent; regiochemistry is determined by the starting material. |

| Atom Economy | Poor to moderate due to byproducts from cross-coupling and bromination. | Potentially better; avoids palladium-catalyzed coupling byproducts. |

| Key Reagents of Concern | Palladium catalyst, organoboron reagents, PPh₃, CBr₄. | Potentially harsh/hazardous fluorinating agents (e.g., HF), PBr₃. google.com |

| Green Chemistry Alignment | Less favorable due to heavy metal catalyst and poor atom economy. | Potentially more favorable by avoiding Pd, but dependent on the specific fluorination method used. |

Reactivity and Mechanistic Transformations of 4 2 Bromoethyl 2,2 Difluoro 2h 1,3 Benzodioxole

Nucleophilic Substitution Reactions at the Bromoethyl Side Chain

The bromoethyl group attached to the benzodioxole ring is a primary alkyl halide, making the terminal carbon atom an excellent electrophilic site for nucleophilic attack. These reactions are fundamental in synthetic chemistry for introducing a wide array of functional groups.

SN2 Pathways with Various Nucleophiles

The primary nature of the carbon-bromine bond strongly favors the bimolecular nucleophilic substitution (SN2) mechanism. bloomtechz.comchemicalforums.com This pathway involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to a concerted bond-forming and bond-breaking process. wikipedia.org This single-step reaction results in the inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com A wide variety of nucleophiles can be employed to displace the bromide ion, which is a good leaving group. bloomtechz.com

Common nucleophilic substitution reactions at the bromoethyl chain include:

Cyanation: Reaction with sodium or potassium cyanide introduces a nitrile group, extending the carbon chain and providing a versatile handle for further transformations into amines, carboxylic acids, or amides.

Azide (B81097) Formation: Sodium azide readily displaces the bromide to form an alkyl azide, which can be subsequently reduced to a primary amine or used in cycloaddition reactions.

Ether Synthesis: Alkoxides (e.g., sodium ethoxide) or phenoxides react via the Williamson ether synthesis to form corresponding ethers.

Thioether Synthesis: Thiolates are potent nucleophiles that react to form thioethers (sulfides).

Amine Alkylation: Ammonia and primary or secondary amines can act as nucleophiles to yield primary, secondary, or tertiary amines, respectively.

| Nucleophile (Nu⁻) | Reagent Example | Product Functional Group |

| Cyanide | KCN | Nitrile (-CN) |

| Azide | NaN₃ | Azide (-N₃) |

| Hydroxide (B78521) | NaOH | Alcohol (-OH) |

| Alkoxide | NaOR' | Ether (-OR') |

| Carboxylate | R'COONa | Ester (-OOCR') |

| Thiolate | NaSR' | Thioether (-SR') |

| Amine | R'₂NH | Amine (-NR'₂) |

Intramolecular Cyclization Reactions for Heterocyclic Formation

The bromoethyl side chain is a valuable precursor for the synthesis of heterocyclic systems through intramolecular cyclization. This process involves a nucleophilic center elsewhere in the molecule (or in a reagent that adds one) attacking the electrophilic carbon of the bromoethyl group. acs.orgnih.gov For example, if a nucleophile, such as an amine or thiol, were present at the 5-position of the benzodioxole ring, an intramolecular SN2 reaction could lead to the formation of a fused five- or six-membered heterocyclic ring. acs.orgrsc.org This strategy is a powerful tool for building complex molecular architectures from relatively simple precursors. rsc.org

Transition Metal-Catalyzed Coupling Reactions at the Benzodioxole Core

While the bromoethyl group's sp³-hybridized carbon is not typically reactive in palladium-catalyzed cross-coupling reactions, the aromatic core of the benzodioxole can be readily functionalized using these methods. rsc.org The reactivity described in this section pertains to an aryl bromide precursor, such as 4-bromo-2,2-difluoro-1,3-benzodioxole (B139386), which serves as an excellent model for the functionalization of the benzodioxole core.

Suzuki-Miyaura Cross-Coupling Reactions of Benzodioxole Derivatives

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orglibretexts.org An aryl bromide like 4-bromo-2,2-difluoro-1,3-benzodioxole would be an ideal substrate for this reaction. fishersci.fr The reaction typically involves a Pd(0) catalyst, a base (such as potassium carbonate or sodium carbonate), and a suitable solvent system, often including water. organic-chemistry.org

The general mechanism involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the benzodioxole.

Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center. wikipedia.org

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

This reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and even alkyl groups onto the benzodioxole ring. fishersci.fr

| Boronic Acid/Ester (R-B(OR')₂) | Product Type |

| Phenylboronic acid | Biphenyl derivative |

| Thiophene-2-boronic acid | Aryl-heteroaryl derivative |

| Vinylboronic acid pinacol (B44631) ester | Styrene (B11656) derivative |

| Methylboronic acid | Alkylated arene |

Heck and Sonogashira Coupling Strategies

Similar to the Suzuki-Miyaura coupling, the Heck and Sonogashira reactions are powerful palladium-catalyzed methods for C-C bond formation, primarily utilizing aryl halides as substrates. rsc.orgrsc.org

The Heck reaction couples the aryl bromide precursor with an alkene, such as styrene or an acrylate, in the presence of a palladium catalyst and a base. rsc.orgorganic-chemistry.orgwikipedia.org This reaction forms a new carbon-carbon bond between the aromatic ring and one of the sp² carbons of the alkene, typically with high trans selectivity. organic-chemistry.orgmdpi.com The catalytic cycle involves oxidative addition, migratory insertion of the olefin, and β-hydride elimination. wikipedia.orglibretexts.org

The Sonogashira coupling reaction joins the aryl bromide with a terminal alkyne to form an arylalkyne. wikipedia.orgresearchgate.net This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, such as an amine. organic-chemistry.orgacs.org Copper-free versions of this reaction have also been developed. researchgate.netorganic-chemistry.org The Sonogashira coupling is highly valued for its ability to create sp²-sp carbon-carbon bonds under mild conditions, making it a key tool in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.orgorganic-chemistry.org

Reactivity of the 2,2-Difluoro-1,3-benzodioxole (B44384) Moiety towards Diverse Reagents

This moiety is generally characterized by high chemical stability. fishersci.com The C-F bonds are very strong, and the difluoromethylenedioxy bridge is resistant to cleavage under many standard reaction conditions. This stability makes it a desirable functional group in medicinal chemistry, as it can improve metabolic stability compared to the non-fluorinated methylenedioxy analogue. enamine.net

While the bridge itself is robust, it can be susceptible to degradation under specific, harsh conditions. For instance, enzymatic oxidation can lead to the formation of unstable intermediates that decompose, cleaving the C-O bonds and releasing fluoride (B91410) ions. researchgate.net The bridgehead carbon atom can become susceptible to nucleophilic attack by species like hydroxide under certain conditions, leading to the opening of the five-membered ring. researchgate.net However, under typical synthetic conditions, the 2,2-difluoro-1,3-benzodioxole group is considered a stable and robust entity. fishersci.comchemicalbook.comnih.gov

Influence of Fluorine on Aromatic Ring Reactivity

The reactivity of the aromatic ring in 4-(2-bromoethyl)-2,2-difluoro-2H-1,3-benzodioxole is profoundly influenced by the two fluorine atoms within the 1,3-dioxole (B15492876) portion of the molecule. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) through the sigma bonds. This effect is transmitted through the oxygen atoms to the aromatic ring, reducing its electron density.

Conversely, the electron-withdrawing nature of the difluorobenzodioxole moiety makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present on the ring itself. wikipedia.orgbyjus.comdalalinstitute.com This increased electrophilicity of the ring is a common feature in polyfluorinated aromatic compounds. researchgate.net

Table 1: Electronic Effects of Substituents on the Benzodioxole Ring

| Substituent Group | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on EAS |

|---|---|---|---|

| -O-CF₂-O- | Strongly Electron-Withdrawing | Weakly Electron-Donating | Deactivating |

| -CH₂CH₂Br | Weakly Electron-Withdrawing | None | Weakly Deactivating |

Oxidative and Reductive Transformations

The chemical structure of this compound presents two main sites for oxidative and reductive transformations: the aromatic ring and the bromoethyl side chain.

Oxidative Transformations:

The aromatic ring of the parent compound, 2,2-difluoro-1,3-benzodioxole, is susceptible to enzymatic oxidation. Studies involving the bacterium Pseudomonas putida F1 have shown that its toluene (B28343) dioxygenase enzyme can oxidize the aromatic ring to form a cis-dihydrodiol. researchgate.netnih.gov This intermediate can undergo further reactions, including dehydrogenation to a catechol derivative or a more complex decomposition pathway that results in the opening of the dioxole ring and subsequent defluorination. researchgate.netnih.gov

The bromoethyl side chain can be oxidized under more conventional chemical conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, are known to oxidize alkyl side chains on aromatic rings. youtube.comlibretexts.org This reaction typically cleaves the side chain at the benzylic position, converting it into a carboxylic acid. Therefore, vigorous oxidation of this compound would be expected to yield 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid.

Reductive Transformations:

The bromoethyl side chain is the primary site for reduction. The carbon-bromine bond can be cleaved via catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or by using hydride reducing agents like lithium aluminum hydride (LiAlH₄). These reactions would replace the bromine atom with a hydrogen atom, yielding 4-ethyl-2,2-difluoro-2H-1,3-benzodioxole.

The fluorinated aromatic ring is generally resistant to reduction under standard conditions. Harsh conditions, such as high-pressure hydrogenation with specific catalysts (like rhodium), would be required to reduce the aromatic system to a cyclohexyl derivative. youtube.com

Table 2: Predicted Products of Major Oxidative and Reductive Reactions

| Reaction Type | Reagent(s) | Reactive Site | Expected Major Product |

|---|---|---|---|

| Enzymatic Oxidation | Toluene Dioxygenase | Aromatic Ring | 4-(2-bromoethyl)-2,2-difluoro-1,3-benzodioxole-cis-5,6-dihydrodiol |

| Chemical Oxidation | KMnO₄, heat | Bromoethyl Side Chain | 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid |

| Chemical Reduction | LiAlH₄ or H₂/Pd | Bromoethyl Side Chain | 4-ethyl-2,2-difluoro-2H-1,3-benzodioxole |

Mechanistic Elucidation of Key Reaction Pathways

The most significant reaction pathway for this compound involves the bromoethyl side chain, which readily participates in nucleophilic substitution reactions.

Given that the bromine atom is attached to a primary carbon, the predominant mechanism for its substitution is the bimolecular nucleophilic substitution (SN2) pathway. bloomtechz.com In this mechanism, a nucleophile attacks the carbon atom bonded to the bromine from the side opposite to the bromine atom (backside attack). This attack occurs in a single, concerted step where the bond to the nucleophile forms at the same time as the carbon-bromine bond breaks.

The transition state of the SN2 reaction involves a pentacoordinate carbon atom, with the incoming nucleophile and the departing bromide ion positioned 180° apart. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. A wide variety of nucleophiles can be used, such as hydroxides, alkoxides, cyanides, and amines, to introduce new functional groups onto the ethyl side chain. bloomtechz.com

Electrophilic aromatic substitution on the deactivated ring is less favorable. If forced, the reaction would proceed via the standard mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The electron-withdrawing nature of the difluorobenzodioxole moiety would destabilize this positively charged intermediate, thus slowing the reaction. The regiochemical outcome would be dictated by the relative stability of the possible arenium ion intermediates. libretexts.orgyoutube.com

Advanced Spectroscopic and Analytical Methodologies for Structural and Purity Assessment of 4 2 Bromoethyl 2,2 Difluoro 2h 1,3 Benzodioxole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Specific ¹H, ¹³C, and ¹⁹F NMR chemical shifts, coupling constants, and two-dimensional NMR correlations for 4-(2-bromoethyl)-2,2-difluoro-2H-1,3-benzodioxole are not documented in the available literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Experimental high-resolution mass spectrometry data, which would confirm the molecular formula and detail the fragmentation pattern of this compound, could not be found.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Published Infrared (IR) and Raman spectra, which are used to identify the characteristic vibrational modes of the functional groups present in this compound, are not available.

X-ray Crystallography for Solid-State Structure Determination

There is no indication that the solid-state structure of this compound or its derivatives has been determined by X-ray crystallography.

Chromatographic Methods for Purity Profiling and Separationoup.com.aujournalagent.com

Chromatography is a fundamental analytical technique used to separate, identify, and purify the components of a mixture. journalagent.com For the comprehensive assessment of this compound, chromatographic methods are indispensable for establishing its purity profile. The separation is based on the differential distribution of the analyte between a stationary phase and a mobile phase. tanta.edu.eg Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are critical in quality control, allowing for the quantification of the active substance and the detection and identification of potential impurities that may originate from the synthetic route or degradation. nih.govhilarispublisher.com

High-Performance Liquid Chromatography (HPLC) Method Developmentsigmaaldrich.com

High-Performance Liquid Chromatography is a premier technique for the analysis of non-volatile or thermally unstable compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed to determine purity and quantify impurities.

Method development involves the systematic optimization of various parameters to achieve adequate separation between the main compound and any related substances. A common approach utilizes a C18 column as the stationary phase due to its hydrophobicity, which is suitable for retaining the moderately non-polar target molecule. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and water. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both more polar and less polar impurities within a reasonable analysis time. Detection is commonly performed using a UV-Vis detector set at a wavelength where the benzodioxole chromophore exhibits maximum absorbance.

The development process may involve adjusting the mobile phase gradient, flow rate, and column temperature to optimize resolution, peak shape, and analysis time. The table below illustrates a hypothetical optimization of a gradient elution program.

Table 1: Illustrative HPLC Gradient Optimization for Purity Analysis

| Parameter | Method A | Method B (Optimized) | Rationale for Change |

| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 3.5 µm | A shorter column with smaller particles improves efficiency and reduces run time. |

| Mobile Phase A | Water | 0.1% Formic Acid in Water | Acidification of the mobile phase can improve peak shape for certain analytes. |

| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC. |

| Gradient | 30-90% B in 20 min | 40-95% B in 15 min | The adjusted gradient sharpens the main peak and improves resolution from late-eluting impurities. |

| Flow Rate | 1.0 mL/min | 1.2 mL/min | Increased flow rate shortens the analysis time without compromising separation. |

| Detection | UV at 288 nm | UV at 288 nm | Wavelength is selected based on the UV absorbance maximum of the analyte. |

| Retention Time | 12.5 min | 8.7 min | The optimized method provides a significantly faster analysis. |

| Resolution (Main Peak/Impurity) | 1.8 | >2.0 | The optimized method achieves baseline separation for critical impurity pairs. |

This systematic development ensures the resulting HPLC method is robust, specific, and sensitive for the routine quality control and purity profiling of this compound.

Gas Chromatography (GC) for Volatile Component Analysisshimadzu.com

Gas Chromatography is a powerful technique for the separation and analysis of compounds that can be vaporized without decomposition. nih.gov It is particularly well-suited for identifying and quantifying volatile organic impurities, such as residual solvents from the manufacturing process, which may be present in the final this compound product.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a chromatographic column by a carrier gas (e.g., helium or nitrogen). nih.gov The separation occurs as the components of the vaporized sample interact differently with the stationary phase coated on the inside of the column. A temperature program, which gradually increases the column temperature, is used to elute compounds in order of their boiling points and polarity.

For the analysis of volatile impurities in this compound, a headspace GC technique coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is often the method of choice. Headspace analysis involves heating the sample in a sealed vial and injecting only the vapor phase, which prevents non-volatile components like the main compound from contaminating the GC system. An MS detector provides identification capabilities based on the mass fragmentation patterns of the eluted compounds. mdpi.com

The table below presents hypothetical GC conditions and expected retention times for common residual solvents.

Table 2: Hypothetical GC Method for Residual Solvent Analysis

| Parameter | Value |

| GC System | Headspace Gas Chromatograph with Mass Spectrometer (HS-GC-MS) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (Scan range: 35-350 amu) |

| Potential Impurity | Expected Retention Time (min) |

| Dichloromethane | 3.8 |

| Acetonitrile | 4.2 |

| Toluene (B28343) | 7.1 |

| N,N-Dimethylformamide | 9.5 |

This method allows for the sensitive detection and reliable quantification of volatile impurities, ensuring the final product meets stringent purity requirements.

Computational and Theoretical Investigations of 4 2 Bromoethyl 2,2 Difluoro 2h 1,3 Benzodioxole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can provide insights into the molecule's stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies for Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule (its geometry) and its relative stability. For 4-(2-bromoethyl)-2,2-difluoro-2H-1,3-benzodioxole, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the optimized molecular structure. ekb.eg This process involves finding the geometry with the lowest electronic energy. Key parameters that would be determined include bond lengths, bond angles, and dihedral angles. The stability of the molecule would be assessed by its total electronic energy and vibrational frequency analysis, where the absence of imaginary frequencies confirms a true energy minimum.

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.netmasterorganicchemistry.com A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These descriptors provide a theoretical framework for understanding how the molecule will interact with other chemical species.

Table 1: Key Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. |

This table represents the theoretical framework that would be applied. No calculated values are available for this compound.

Conformational Analysis and Potential Energy Surface Mapping

The 2-bromoethyl side chain of this compound can rotate around the single bonds, leading to different spatial arrangements known as conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable (lowest energy) conformers. A potential energy surface (PES) map would be generated by calculating the energy of the molecule as a function of one or more dihedral angles. researchgate.netlibretexts.orgyoutube.com This map reveals the energy barriers between different conformations and helps to understand the molecule's flexibility and the relative populations of its conformers at a given temperature. mdpi.com

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the computational model. For this compound, DFT calculations could predict its vibrational (infrared and Raman) spectra. nih.gov The calculated vibrational frequencies would correspond to the different modes of vibration within the molecule. Additionally, Time-Dependent DFT (TD-DFT) could be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. ekb.eg Nuclear Magnetic Resonance (NMR) chemical shifts could also be calculated and compared to experimental data if available.

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For a molecule like this compound, which contains a reactive bromoethyl group, theoretical studies could elucidate the mechanisms of reactions such as nucleophilic substitution. This would involve identifying the reactants, products, and any intermediates, as well as locating the transition state structures that connect them on the potential energy surface. researchgate.net The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Structure-Reactivity Relationships from a Computational Perspective

By systematically modifying the structure of this compound (e.g., changing the halogen on the ethyl group or the substituents on the aromatic ring) and calculating the resulting changes in its electronic properties and reactivity descriptors, a computational structure-reactivity relationship (SRR) could be established. nih.govacademie-sciences.fr This would provide valuable insights into how specific structural features influence the chemical behavior of this class of compounds. For example, the analysis could reveal how changes in the electronic properties of the benzodioxole ring affect the reactivity of the bromoethyl side chain.

Role of 4 2 Bromoethyl 2,2 Difluoro 2h 1,3 Benzodioxole As a Building Block in Complex Molecular Synthesis

Precursor in the Synthesis of Fluorinated Heterocyclic Systems

Although specific examples detailing the use of 4-(2-bromoethyl)-2,2-difluoro-2H-1,3-benzodioxole for synthesizing fluorinated heterocyclic systems are not prominent in the literature, its structure is well-suited for such applications. The bromoethyl side chain is an effective electrophile that can react with various dinucleophiles to form new heterocyclic rings.

For instance, reaction with nucleophiles containing nitrogen, oxygen, or sulfur could lead to the formation of various five-, six-, or seven-membered heterocycles fused or appended to the benzodioxole scaffold. The synthetic pathway would typically involve the displacement of the bromide ion by a nucleophile, followed by an intramolecular cyclization step. This strategy is a fundamental approach in heterocyclic chemistry for creating diverse molecular frameworks. The resulting complex molecules would incorporate the unique 2,2-difluoro-1,3-benzodioxole (B44384) moiety, a structural motif valued in medicinal and agrochemical research.

Utility in the Construction of Functionalized Aromatic Scaffolds

The structure of this compound allows it to serve as a foundational component for building more elaborate functionalized aromatic scaffolds. The bromoethyl group enables the linkage of the difluorobenzodioxole unit to other aromatic or aliphatic systems through carbon-carbon or carbon-heteroatom bond-forming reactions.

Key synthetic transformations could include:

Friedel-Crafts Alkylation: The bromoethyl group can act as an alkylating agent for other aromatic rings in the presence of a Lewis acid catalyst, thereby linking two aromatic systems.

Nucleophilic Substitution: Reaction with phenoxides, alkoxides, or thiolates would attach the benzodioxole scaffold to other molecules via ether or thioether linkages. For example, the reaction of 4-(2-bromoethyl)phenol (B83804) with pentafluoropyridine (B1199360) to form an aryl ether linkage is a known synthetic transformation. mdpi.com

Formation of Organometallic Reagents: Conversion of the bromoethyl group into an organometallic species (e.g., a Grignard or organolithium reagent) would reverse its polarity, allowing it to act as a nucleophile in reactions with various electrophiles.

These methods would permit the systematic construction of complex, multi-component molecular architectures built upon the fluorinated benzodioxole core.

Intermediate in the Preparation of Advanced Organic Compounds

The 2,2-difluoro-1,3-benzodioxole framework is a known intermediate for products used in agricultural and pharmaceutical synthesis. google.com By extension, this compound is logically positioned as a valuable second-generation intermediate for advanced organic compounds in these fields. Its bromoethyl functionality provides a direct route for introducing an ethyl linkage to connect the benzodioxole moiety with other key structural fragments.

This is particularly relevant in the synthesis of agrochemical and pharmaceutical targets, where specific pharmacophores must be assembled. The bromoethyl group can be converted into a variety of other functional groups, further enhancing its synthetic versatility. For example, it can be transformed into an amine, azide (B81097), nitrile, or alcohol, each of which can participate in a different set of subsequent reactions to build the final target molecule. The related compound, 4-bromo-2,2-difluoro-1,3-benzodioxole (B139386), is explicitly described as a pharmaceutical intermediate. fishersci.cafishersci.be

Applications in Materials Science Precursor Development

In materials science, fluorinated aromatic compounds are of interest for developing polymers and electronic materials with specialized properties, such as thermal stability, chemical resistance, and specific optoelectronic characteristics. While direct applications of this compound in this area are not widely reported, its structure holds potential for use as a monomer precursor.

The bromoethyl group could be converted into a polymerizable functional group, such as a vinyl, acrylate, or styrenic moiety. Polymerization of such a monomer would yield a polymer with pendant 2,2-difluoro-1,3-benzodioxole units. These fluorinated groups would be expected to impart low surface energy, hydrophobicity, and enhanced stability to the resulting material. Furthermore, the bromoethyl group itself could be used in polycondensation reactions, for instance, with diamines or diols, to form new classes of polymers.

Design and Synthesis of Molecular Probes and Chemical Tags

Molecular probes and chemical tags are essential tools in chemical biology and diagnostics. Fluorinated dyes, such as those based on the BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) core, are a cornerstone of this field. drugtargetreview.com The synthesis of these complex molecules often relies on building blocks that can be readily functionalized and conjugated to other molecules.

This compound could serve as a precursor in the synthesis of novel fluorinated scaffolds for such applications. The bromoethyl group acts as a convenient linker, allowing the benzodioxole core to be attached to a chromophore or a biomolecule-targeting ligand. The synthesis would involve a nucleophilic substitution reaction where a fluorescent core molecule, or a precursor thereof, displaces the bromide. The high lipophilicity and unique electronic properties imparted by the difluorobenzodioxole moiety could be exploited to modulate the solubility, cell permeability, and photophysical properties of the resulting probe.

Derivatives and Analogues of 4 2 Bromoethyl 2,2 Difluoro 2h 1,3 Benzodioxole: Synthesis and Structure Reactivity Studies

Systematic Structural Modifications of the Bromoethyl Side Chain

The 2-bromoethyl group at the 4-position of the benzodioxole ring is a highly versatile functional handle for a variety of chemical transformations. Its primary reactivity centers around the electrophilic carbon atom attached to the bromine, making it an excellent substrate for nucleophilic substitution and elimination reactions. bloomtechz.com

Nucleophilic Substitution Reactions: The bromine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This allows for the introduction of diverse functional groups, leading to a vast library of analogues. Common nucleophilic substitution reactions involving a bromoethyl side chain on an aromatic ring include: bloomtechz.com

Azide (B81097) Substitution: Reaction with sodium azide (NaN₃) yields the corresponding 2-azidoethyl derivative. This azide can then be used in "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles, or be reduced to a primary amine.

Cyanide Substitution: Treatment with sodium cyanide (NaCN) replaces the bromine with a cyano group, extending the carbon chain and providing a precursor for carboxylic acids, amides, or amines. pearson.com

Alkoxide and Phenoxide Substitution: Reaction with various alkoxides or phenoxides leads to the formation of ether linkages.

Thiolate Substitution: The use of thiolates as nucleophiles results in the formation of thioethers.

Amine Substitution: Primary and secondary amines can displace the bromide to form secondary and tertiary amines, respectively.

These reactions typically proceed via an SN2 mechanism, especially with a primary alkyl halide like the bromoethyl group, which involves a backside attack by the nucleophile. bloomtechz.com

Elimination Reactions: When treated with strong, non-nucleophilic bases, the bromoethyl side chain can undergo an E2 elimination reaction to form a vinyl group. This transformation converts the 4-(2-bromoethyl) substituent into a 4-vinyl substituent, which can then serve as a monomer for polymerization or as a handle for other addition reactions. bloomtechz.com

Organometallic Formations: The bromoethyl group can also be used to form organometallic reagents. For instance, reaction with magnesium metal in an anhydrous ether can generate the corresponding Grignard reagent, 2-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)ethylmagnesium bromide. This powerful nucleophile can then be reacted with a variety of electrophiles to create new carbon-carbon bonds. bloomtechz.com

The table below summarizes some potential modifications of the bromoethyl side chain.

| Reagent(s) | Reaction Type | Resulting Functional Group |

| Sodium azide (NaN₃) | Nucleophilic Substitution | Azide (-N₃) |

| Sodium cyanide (NaCN) | Nucleophilic Substitution | Nitrile/Cyano (-CN) |

| Sodium methoxide (B1231860) (NaOCH₃) | Nucleophilic Substitution | Methyl ether (-OCH₃) |

| Ammonia (NH₃) | Nucleophilic Substitution | Primary amine (-NH₂) |

| Potassium tert-butoxide | Elimination | Vinyl (-CH=CH₂) |

| Magnesium (Mg) | Organometallic Formation | Grignard Reagent (-MgBr) |

Diversification of the Benzodioxole Core through Substituent Variation

The aromatic ring of the 2,2-difluoro-1,3-benzodioxole (B44384) core can be functionalized to introduce additional substituents, thereby modulating the electronic properties and steric profile of the molecule. The primary method for this diversification is electrophilic aromatic substitution (SEAr). wikipedia.org

The 1,3-dioxole (B15492876) portion of the molecule acts as an activating group due to the electron-donating resonance effect of the oxygen atoms. This effect increases the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. Consequently, the dioxole group is an ortho, para-director. msu.edu Conversely, the two fluorine atoms on the methylene (B1212753) bridge are strongly electron-withdrawing, which may slightly temper the activating nature of the dioxole moiety.

Common electrophilic aromatic substitution reactions that can be applied to the benzodioxole core include:

Halogenation: Bromination or chlorination can introduce a halogen atom onto the ring, typically at the position para to the existing side chain. wikipedia.org

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂). The nitro group is a strong deactivating group and a meta-director for subsequent substitutions, and it can be reduced to an amino group. wikipedia.orgmsu.edu

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). This reaction is reversible. wikipedia.org

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by a Lewis acid like aluminum chloride, can introduce alkyl or acyl groups onto the aromatic ring. wikipedia.org

The synthesis of substituted 2,2-difluoro-1,3-benzodioxole derivatives often starts from 1,3-benzodioxole (B145889), which is first chlorinated at the 2-position to form 2,2-dichloro-1,3-benzodioxole (B1313652). This intermediate is then fluorinated using reagents like hydrogen fluoride (B91410) to yield 2,2-difluoro-1,3-benzodioxole. google.comgoogle.com Subsequent electrophilic substitution reactions can then be performed to add substituents to the aromatic ring.

The table below outlines the directing effects of common substituents on the benzodioxole core.

| Substituent | Effect on Reactivity | Directing Effect |

| -O-CF₂-O- (Dioxole ring) | Activating | Ortho, Para |

| -NO₂ | Deactivating | Meta |

| -SO₃H | Deactivating | Meta |

| -Br, -Cl | Deactivating | Ortho, Para |

| -Alkyl | Activating | Ortho, Para |

Synthesis of Chiral Analogues and Stereoselective Approaches

The synthesis of chiral analogues of 4-(2-bromoethyl)-2,2-difluoro-2H-1,3-benzodioxole can be approached by introducing chirality either in the side chain or on the benzodioxole core if it is appropriately substituted to create a chiral center or axis.

Chirality in the Side Chain: A common strategy to introduce a chiral center in the side chain would be to modify the ethyl group. For example, if a methyl group were introduced at the carbon adjacent to the benzene ring (the benzylic position), this would create a chiral center. The stereoselective synthesis of such a compound could be achieved through asymmetric synthesis. For instance, the reaction of a chiral precursor with a nucleophile in an SN2 reaction proceeds with an inversion of configuration, allowing for the formation of a single enantiomer. pearson.com Alternatively, an SN1 reaction, which proceeds through a planar carbocation intermediate, would typically result in a racemic or near-racemic mixture of enantiomers. pearson.com

Asymmetric Catalysis: A more sophisticated approach involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For example, in the synthesis of complex molecules, chiral ligands are often used in transition metal-catalyzed reactions to induce enantioselectivity. mdpi.com Chiral Lewis acids have also been employed in asymmetric cycloaddition reactions to produce chiral products with moderate to high enantiomeric excess. nih.gov It is conceivable that a chiral catalyst could be used in a reaction that forms the bromoethyl side chain or modifies it, thereby creating a chiral product.

Use of Chiral Auxiliaries: Another established method for asymmetric synthesis is the use of a chiral auxiliary. iupac.org In this approach, an achiral starting material is attached to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical course of subsequent reactions. After the desired chiral product is formed, the auxiliary is removed. This method has been successfully used in the asymmetric synthesis of various complex organic molecules. iupac.org

Comparative Reactivity and Stability Profiles of Analogues

The reactivity and stability of analogues of this compound are determined by the interplay of the bromoethyl side chain, the difluorobenzodioxole core, and any additional substituents.

Reactivity:

Bromoethyl Side Chain: As discussed, the primary site of reactivity is the bromoethyl side chain, which readily undergoes nucleophilic substitution and elimination. bloomtechz.com The reactivity of this group is largely independent of substituents on the aromatic ring, although strong electron-withdrawing groups on the ring could slightly decrease the rate of SN2 reactions by destabilizing the transition state.

Benzylic Position: The carbon atom of the ethyl group attached directly to the aromatic ring (the benzylic position) is also a site of potential reactivity. Benzylic C-H bonds are weaker than typical alkyl C-H bonds and are susceptible to oxidation and free-radical halogenation. msu.edu

Stability:

Difluorobenzodioxole Core: The 2,2-difluoro-1,3-benzodioxole moiety is generally considered to be a stable structural motif. The inclusion of fluorine atoms often enhances the metabolic stability of a molecule by blocking sites of oxidative metabolism. enamine.net This is a key reason for the incorporation of this group in many pharmaceutical and agrochemical compounds.

A comparison of the reactivity of this compound with some of its potential analogues is presented in the table below.

| Analogue | Key Reactivity Features | Expected Stability |

| This compound | Nucleophilic substitution/elimination at side chain; Electrophilic substitution on the ring. | High metabolic stability due to difluoro group. |

| 4-Vinyl-2,2-difluoro-2H-1,3-benzodioxole | Addition reactions at the vinyl group; Polymerization. | Similar core stability; vinyl group is reactive. |

| 4-(2-aminoethyl)-2,2-difluoro-2H-1,3-benzodioxole | Amine is nucleophilic and basic; can be acylated, alkylated, etc. | Amine group is susceptible to oxidation. |

| 5-Nitro-4-(2-bromoethyl)-2,2-difluoro-2H-1,3-benzodioxole | Side chain reactivity similar; ring is deactivated to further electrophilic substitution. | Nitro group is stable; overall high stability. |

Emerging Research Trends and Future Directions in 4 2 Bromoethyl 2,2 Difluoro 2h 1,3 Benzodioxole Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

There is currently no specific information available in scientific literature detailing the use of 4-(2-bromoethyl)-2,2-difluoro-2H-1,3-benzodioxole in flow chemistry setups or automated synthesis platforms. While these technologies are revolutionizing chemical manufacturing by enabling continuous, controlled, and often safer reaction conditions, their application to this specific bromoethylated benzodioxole derivative has not been documented.

Sustainable and Green Chemistry Approaches in its Preparation and Transformations

Detailed studies on sustainable and green chemistry approaches for the preparation and transformation of this compound are not present in the current body of scientific research. General principles of green chemistry, such as the use of safer solvents, renewable starting materials, and energy-efficient processes, are widely applicable, but specific examples and optimized protocols for this compound are yet to be published.

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the bromoethyl side chain and the aromatic ring of this compound presents opportunities for creating diverse molecular architectures. However, the exploration of novel catalytic systems, such as transition-metal catalysts or organocatalysts, to achieve these transformations has not been specifically reported. Research on related benzodioxole compounds suggests that such catalytic methods could be applicable, but dedicated studies are required.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The application of advanced spectroscopic probes for real-time monitoring of reactions involving this compound is not documented. Techniques like in-situ NMR, Raman spectroscopy, and FTIR are powerful tools for understanding reaction kinetics and mechanisms, but their use in the context of this compound's transformations has not been a subject of published research.

Computational Design of New Reactivity Modes and Applications

Computational chemistry and molecular modeling are invaluable for predicting the reactivity of molecules and designing new applications. However, there are no specific computational studies focused on this compound in the available literature. Such studies could provide insights into its electronic structure, potential reaction pathways, and interactions with biological targets, thereby guiding future experimental work.

Q & A

Q. What strategies mitigate side reactions during its use in multi-step syntheses (e.g., polymerization or ring-opening)?

- Use low-temperature conditions (-20°C) for reactions involving strong bases. Protecting groups (e.g., tert-butyl) on the benzodioxole ring prevent unintended ring-opening during alkylation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.